4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide
Overview
Description
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide is a complex organic compound that features a thiazinan ring with a dioxido group, a piperidinyl propyl chain, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide typically involves multiple steps, starting with the formation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The dioxido group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
The piperidinyl propyl chain is then attached to the thiazinan ring through nucleophilic substitution reactions, where the piperidine acts as a nucleophile. Finally, the benzamide moiety is introduced through amide bond formation, typically using coupling reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido group, potentially altering its biological activity.
Substitution: The piperidinyl propyl chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiazinan derivatives without the dioxido group.
Scientific Research Applications
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxido group and the piperidinyl propyl chain play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide is unique due to the presence of the piperidinyl propyl chain and the benzamide moiety
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-19(20-11-6-14-21-12-2-1-3-13-21)17-7-9-18(10-8-17)22-15-4-5-16-26(22,24)25/h7-10H,1-6,11-16H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDQQCQCFYFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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